Cas no 1153525-99-5 (7-(Benzyloxy)-2,1,3-benzoxadiazol-4-amine)

7-(Benzyloxy)-2,1,3-benzoxadiazol-4-amine is a benzoxadiazole derivative with a benzyloxy substitution at the 7-position and an amine functional group at the 4-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for heterocyclic compounds. The benzoxadiazole core provides a rigid aromatic framework, while the benzyloxy and amine groups offer sites for further functionalization. Its structural features make it useful in the development of fluorescent probes, agrochemicals, and bioactive molecules. The compound exhibits stability under standard handling conditions, facilitating its use in multi-step synthetic routes.
7-(Benzyloxy)-2,1,3-benzoxadiazol-4-amine structure
1153525-99-5 structure
Product Name:7-(Benzyloxy)-2,1,3-benzoxadiazol-4-amine
CAS No:1153525-99-5
MF:C13H11N3O2
MW:241.245342493057
CID:5738577
PubChem ID:43518652
Update Time:2025-05-28

7-(Benzyloxy)-2,1,3-benzoxadiazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1295525
    • 1153525-99-5
    • 7-(BENZYLOXY)-2,1,3-BENZOXADIAZOL-4-AMINE
    • AKOS005840230
    • 2,1,3-Benzoxadiazol-4-amine, 7-(phenylmethoxy)-
    • 7-(Benzyloxy)-2,1,3-benzoxadiazol-4-amine
    • Inchi: 1S/C13H11N3O2/c14-10-6-7-11(13-12(10)15-18-16-13)17-8-9-4-2-1-3-5-9/h1-7H,8,14H2
    • InChI Key: XJXTZADCHRUWFB-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1=CC=C(C2C1=NON=2)N

Computed Properties

  • Exact Mass: 241.085126602g/mol
  • Monoisotopic Mass: 241.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 74.2Ų

Experimental Properties

  • Density: 1.341±0.06 g/cm3(Predicted)
  • Boiling Point: 435.6±53.0 °C(Predicted)
  • pka: 0.69±0.10(Predicted)

7-(Benzyloxy)-2,1,3-benzoxadiazol-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1295525-1.0g
7-(benzyloxy)-2,1,3-benzoxadiazol-4-amine
1153525-99-5
1g
$0.0 2023-06-06
Enamine
EN300-1295525-50mg
7-(benzyloxy)-2,1,3-benzoxadiazol-4-amine
1153525-99-5
50mg
$528.0 2023-09-30
Enamine
EN300-1295525-100mg
7-(benzyloxy)-2,1,3-benzoxadiazol-4-amine
1153525-99-5
100mg
$553.0 2023-09-30
Enamine
EN300-1295525-250mg
7-(benzyloxy)-2,1,3-benzoxadiazol-4-amine
1153525-99-5
250mg
$579.0 2023-09-30
Enamine
EN300-1295525-500mg
7-(benzyloxy)-2,1,3-benzoxadiazol-4-amine
1153525-99-5
500mg
$603.0 2023-09-30
Enamine
EN300-1295525-1000mg
7-(benzyloxy)-2,1,3-benzoxadiazol-4-amine
1153525-99-5
1000mg
$628.0 2023-09-30
Enamine
EN300-1295525-2500mg
7-(benzyloxy)-2,1,3-benzoxadiazol-4-amine
1153525-99-5
2500mg
$1230.0 2023-09-30
Enamine
EN300-1295525-5000mg
7-(benzyloxy)-2,1,3-benzoxadiazol-4-amine
1153525-99-5
5000mg
$1821.0 2023-09-30
Enamine
EN300-1295525-10000mg
7-(benzyloxy)-2,1,3-benzoxadiazol-4-amine
1153525-99-5
10000mg
$2701.0 2023-09-30

7-(Benzyloxy)-2,1,3-benzoxadiazol-4-amine Related Literature

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent